2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Description
Properties
IUPAC Name |
(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-FCPABOFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-77-2, 142569-70-8 | |
| Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montelukast alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The compound, also known as (S)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, is a type of 2-phenethylamine. Phenethylamines are known to interact with a variety of targets in the body, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1. .
Mode of Action
Phenethylamines typically work by binding to their target receptors and inducing a physiological response. This can involve changes in cell signaling, neurotransmission, or other cellular processes.
Biochemical Pathways
The compound likely affects several biochemical pathways due to its phenethylamine structure. Phenethylamines are known to be involved in various physiological processes, including the regulation of monoamine neurotransmission. They are also known to be synthesized via the shikimate pathway in higher plants and microorganisms. .
Biological Activity
The compound 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is a complex organic molecule with significant pharmaceutical implications, particularly as an intermediate in the synthesis of the leukotriene receptor antagonist Montelukast. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C31H32ClNO4
- Molecular Weight : 518.043 g/mol
- CAS Number : 184764-20-3
- IUPAC Name : 2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol
The biological activity of this compound is primarily associated with its role in inhibiting leukotriene synthesis, which is crucial in the pathophysiology of asthma and allergic reactions. The 7-chloroquinoline moiety contributes to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.
Key Mechanisms:
- Leukotriene Receptor Antagonism : It blocks the action of leukotrienes, thereby reducing bronchoconstriction and inflammation.
- Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress.
Pharmacological Effects
- Anti-inflammatory Effects : Studies indicate that the compound significantly reduces inflammatory markers in vitro and in vivo models.
- Bronchodilation : It has been shown to improve airflow in asthmatic models by relaxing bronchial smooth muscles.
Case Studies
- Asthma Management : In clinical trials involving Montelukast, the active metabolite demonstrated a reduction in asthma attacks and improved lung function in patients.
- Toxicity Assessment : Toxicological studies have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Main Activity |
|---|---|---|
| This compound | 518.043 g/mol | Leukotriene receptor antagonist |
| Montelukast | 586.67 g/mol | Leukotriene receptor antagonist |
| Zafirlukast | 586.67 g/mol | Leukotriene receptor antagonist |
Scientific Research Applications
Applications in Scientific Research and Industry
-
Pharmaceutical Intermediate :
- This compound serves as an intermediate in the synthesis of Montelukast, which is used for treating asthma and allergic conditions. The synthesis involves the reaction of this compound with other reagents to produce active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against leukotriene receptors .
-
Research on Anticancer Properties :
- Preliminary studies have suggested that derivatives of quinoline, including compounds like 7-chloroquinoline, may exhibit anticancer properties. The structural characteristics of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol could potentially enhance its efficacy as a chemotherapeutic agent .
-
Biochemical Studies :
- The compound's ability to interact with biological systems makes it a candidate for studying enzyme inhibition and receptor binding. Its structural analogs are often used in drug design to explore new therapeutic pathways, especially in targeting specific cellular receptors involved in inflammatory responses .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role |
|---|---|---|---|---|---|
| Target Compound | 142569-70-8 | C29H28ClNO2 | 457.99 | 3(S)-hydroxy, 2-propanol | Intermediate |
| Mesylate Intermediate | - | C30H30ClNO5S | 564.08 (est.) | Methanesulfonyloxy | Synthesis Precursor |
| Methyl Benzoate Derivative | 142569-69-5 | C31H30ClNO4 | 540.03 | Methyl ester | Intermediate/Impurity |
| (3R)-Hydroxy Benzoate (Diastereomer) | 150026-72-5 | C31H30ClNO4 | 540.03 | 3(R)-configuration | Impurity |
| Deuterated Target Compound | - | C29H22D6ClNO2 | 464.05 | Deuterium substitution | Metabolic Standard |
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving key intermediates such as quinoline derivatives and propanol precursors. A typical route includes:
- Condensation : Reacting 7-chloro-2-quinolinecarbaldehyde with styrenylphenyl derivatives under basic conditions (e.g., NaOH in ethanol/DMF mixtures) to form ethenyl linkages .
- Stereoselective reduction : Using chiral catalysts or enzymatic methods to achieve the (S)-configuration at the 3-hydroxypropyl group .
- Purification : Crystallization from ethanol or methanol to obtain off-white to white crystalline powders with ≥99% purity .
Q. How is the stereochemistry (S-configuration) at the 3-position confirmed?
Chiral purity (≥99%) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. X-ray crystallography may also resolve absolute configuration, particularly for intermediates in montelukast synthesis pathways .
Q. What analytical techniques are used to determine purity and structural integrity?
- HPLC-MS : Quantifies purity and identifies impurities (e.g., methyl ester derivatives, CAS 181139-72-0) .
- NMR spectroscopy : ¹H/¹³C NMR confirms the ethenyl group (δ 6.5–7.5 ppm) and hydroxypropyl moiety (δ 1.5–2.5 ppm) .
- FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and quinolinyl C=N (1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can degradation of organic compounds during prolonged experiments be mitigated?
Organic degradation (e.g., in wastewater matrices) is minimized by:
Q. What computational approaches predict physicochemical properties of this compound?
QSQN technology (Quantum Chemistry, Statistical Thermodynamics, QSPR, Neural Networks) models properties like solubility and logP. For example:
- LogP prediction : Estimated at 3.8 ± 0.2 using fragment-based methods .
- Solubility : ~0.5 mg/mL in DMSO, validated via molecular dynamics simulations .
Q. How are reaction conditions optimized to minimize by-products in multi-step synthesis?
- Catalyst screening : TBTU/Et₃N in DCM improves coupling efficiency (yield >85%) .
- Temperature gradients : Stepwise heating (0°C → rt) reduces side reactions during hydrazine-mediated cyclization .
- By-product analysis : LC-MS monitors intermediates like 3-phenylpropene (CAS 122-97-4) to adjust stoichiometry .
Key Research Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
